molecular formula C14H17N3O3S2 B2413752 N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058189-45-9

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2413752
CAS No.: 1058189-45-9
M. Wt: 339.43
InChI Key: SFKSKKIEDRBXRS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the condensation of benzo[d]thiazole derivatives with piperidine-3-carboxamide under specific reaction conditions. The process may include steps such as nucleophilic substitution, cyclization, and sulfonylation. Common reagents used in these reactions include trifluoroacetonitrile, diamines, and amino (thio)phenols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution or slurry crystallization, milling, and thermal gravimetric analysis are often employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-2-3-10(8-17)14(18)16-11-4-5-12-13(7-11)21-9-15-12/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKSKKIEDRBXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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